molecular formula C6H6N2O2 B1453700 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione CAS No. 1086378-68-8

2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione

Cat. No. B1453700
CAS RN: 1086378-68-8
M. Wt: 138.12 g/mol
InChI Key: PFADEFRAGKQVTN-UHFFFAOYSA-N
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Description

“2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.1772 . It is also known as "2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione" .


Molecular Structure Analysis

The molecular structure of “2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione” can be represented by the InChI string: InChI=1S/C8H10N2O2/c1-9-3-4-10(2)6-5(9)7(11)8(6)12/h3-4H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Supramolecular Chemistry

2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione and its derivatives are key components in supramolecular chemistry. They have been used to synthesize racemic and enantiomeric dicarboxylic acids and their diesters. These compounds form stable motifs in crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick walls’. Such structures are essential for understanding and designing supramolecular assemblies (Lyssenko et al., 2002).

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, 2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione plays a crucial role. It has been used in acid-catalyzed methanolysis reactions, which are essential steps in synthesizing 4-amino-6-oxo-2-piperidinecarboxylate systems. These reactions are highly dependent on the steric hindrance caused by substituents, demonstrating the compound’s utility in complex organic syntheses (Verbist et al., 2004).

Lithiation and Deuteration Studies

The ability to perform lithiation and deuteration at specific positions on 2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione derivatives has been explored. This process allows for the introduction of various substituents at strategic points, facilitating studies in stereochemistry and molecular manipulation. Such studies have provided insights into the reactivity and structural flexibility of these compounds (Eastwood et al., 1983).

Photophysical Studies

2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione has also been studied for its photophysical properties. It has been used as a probe in zeolites and related oxide materials to understand the influence of the environment on its photophysical behavior. Such studies are essential in material science for understanding the interactions between organic molecules and inorganic frameworks (Pischel et al., 2002).

Molecular Recognition Studies

This compound has also found applications in molecular recognition studies. For instance, its complexation with p-sulfonatocalix[4]arene has been examined to understand the molecular recognition of noncharged organic guests. Such studies provide valuable insights into host-guest chemistry and the principles of molecular recognition (Bakirci et al., 2005).

properties

IUPAC Name

2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-5-3-4(6(5)10)8-2-1-7-3/h7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADEFRAGKQVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253373
Record name 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione

CAS RN

1086378-68-8
Record name 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Reactant of Route 2
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Reactant of Route 3
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Reactant of Route 4
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Reactant of Route 5
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Reactant of Route 6
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione

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